molecular formula C38H30O2P2 B8245318 (12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine

(12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine

Cat. No.: B8245318
M. Wt: 580.6 g/mol
InChI Key: WCVFBMKDGBGXKM-UHFFFAOYSA-N
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Description

(12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine is a complex organophosphorus compound. It is known for its unique structure, which includes two diphenylphosphino groups attached to a dihydrodibenzo dioxocine framework. This compound is of significant interest in the field of coordination chemistry and catalysis due to its ability to form stable complexes with various metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine typically involves the reaction of 1,12-dibromo-6,7-dihydrodibenzo[e,g][1,4]dioxocine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The reaction conditions often include refluxing the mixture in a suitable solvent like tetrahydrofuran (THF) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.

    Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.

    Coordination: It forms stable complexes with transition metals, which is a key feature in its application in catalysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Substitution: Various nucleophiles can be used in the presence of a suitable base.

    Coordination: Transition metal salts or complexes in an inert atmosphere.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Compounds with different functional groups replacing the diphenylphosphino groups.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

(12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Catalysis: Employed in homogeneous catalysis, particularly in reactions like hydrogenation and hydroformylation.

    Biology and Medicine:

    Industry: Used in the development of new catalytic processes for the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine primarily involves its role as a ligand. It coordinates with metal centers through its phosphine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane (DPPE): Another widely used bidentate phosphine ligand.

    1,1’-Bis(diphenylphosphino)ferrocene (DPPF): Known for its application in catalysis and coordination chemistry.

    Triphenylphosphine (PPh3): A monodentate phosphine ligand commonly used in various chemical reactions.

Uniqueness

(12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine is unique due to its rigid dihydrodibenzo dioxocine framework, which provides steric hindrance and electronic properties that can influence the stability and reactivity of its metal complexes. This makes it particularly useful in catalytic applications where selectivity and stability are crucial.

Properties

IUPAC Name

(16-diphenylphosphanyl-8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaen-3-yl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30O2P2/c1-5-15-29(16-6-1)41(30-17-7-2-8-18-30)35-25-13-23-33-37(35)38-34(40-28-27-39-33)24-14-26-36(38)42(31-19-9-3-10-20-31)32-21-11-4-12-22-32/h1-26H,27-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVFBMKDGBGXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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